Cas no 33099-03-5 (N-Acetyl-N-methyl-L-alanine)
N-Acetyl-N-methyl-L-alanine Chemical and Physical Properties
Names and Identifiers
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- N-acetyl-N-methyl-DL-alanine
- 2-[Acetyl(methyl)amino]propanoic acid
- N-Acetyl-N-methyl-L-alanine
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- MDL: MFCD19229214
- Inchi: 1S/C6H11NO3/c1-4(6(9)10)7(3)5(2)8/h4H,1-3H3,(H,9,10)
- InChI Key: CSNMMNNSBJWRQB-UHFFFAOYSA-N
- SMILES: OC(C(C)N(C(C)=O)C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 155
- Topological Polar Surface Area: 57.6
N-Acetyl-N-methyl-L-alanine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A186998-0.5g |
N-Acetyl-N-methyl-L-alanine |
33099-03-5 | 0.5g |
$ 80.00 | 2023-02-03 | ||
| TRC | A186998-1g |
N-Acetyl-N-methyl-L-alanine |
33099-03-5 | 1g |
$ 155.00 | 2023-09-09 | ||
| Enamine | EN300-864475-0.05g |
(2S)-2-(N-methylacetamido)propanoic acid |
33099-03-5 | 95.0% | 0.05g |
$94.0 | 2025-03-21 | |
| Enamine | EN300-864475-0.1g |
(2S)-2-(N-methylacetamido)propanoic acid |
33099-03-5 | 95.0% | 0.1g |
$140.0 | 2025-03-21 | |
| Enamine | EN300-864475-0.25g |
(2S)-2-(N-methylacetamido)propanoic acid |
33099-03-5 | 95.0% | 0.25g |
$200.0 | 2025-03-21 | |
| Enamine | EN300-864475-0.5g |
(2S)-2-(N-methylacetamido)propanoic acid |
33099-03-5 | 95.0% | 0.5g |
$374.0 | 2025-03-21 | |
| Enamine | EN300-864475-1.0g |
(2S)-2-(N-methylacetamido)propanoic acid |
33099-03-5 | 95.0% | 1.0g |
$499.0 | 2025-03-21 | |
| Enamine | EN300-864475-2.5g |
(2S)-2-(N-methylacetamido)propanoic acid |
33099-03-5 | 95.0% | 2.5g |
$978.0 | 2025-03-21 | |
| Enamine | EN300-864475-5.0g |
(2S)-2-(N-methylacetamido)propanoic acid |
33099-03-5 | 95.0% | 5.0g |
$1448.0 | 2025-03-21 | |
| Enamine | EN300-864475-10.0g |
(2S)-2-(N-methylacetamido)propanoic acid |
33099-03-5 | 95.0% | 10.0g |
$2146.0 | 2025-03-21 |
N-Acetyl-N-methyl-L-alanine Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on N-Acetyl-N-methyl-L-alanine
Introduction to N-Acetyl-N-methyl-L-alanine (CAS No. 33099-03-5)
N-Acetyl-N-methyl-L-alanine, a compound with the chemical formula C₅H₉NO₃, is a derivative of the amino acid L-alanine. Its CAS number, 33099-03-5, uniquely identifies it in the chemical and pharmaceutical industries. This compound has garnered significant attention in recent years due to its potential applications in the field of peptidomimetics and drug development. The structural modification of L-alanine by acetylation and methylation introduces unique biochemical properties that make it a valuable building block for synthetic biology and medicinal chemistry.
The synthesis of N-Acetyl-N-methyl-L-alanine involves a series of well-defined chemical reactions that highlight the precision and expertise required in organic synthesis. The process typically begins with the protection of the carboxyl group of L-alanine, followed by acetylation and methylation under controlled conditions. This methodical approach ensures high yield and purity, which are critical for pharmaceutical applications. Recent advancements in catalytic systems have further refined these synthetic routes, making the production of this compound more efficient and scalable.
In the realm of peptidomimetics, N-Acetyl-N-methyl-L-alanine serves as a key intermediate in the design of novel peptides with enhanced stability and bioavailability. Peptidomimetics are designed to mimic the biological activity of natural peptides while avoiding their limitations, such as rapid degradation in vivo. The incorporation of modified amino acids like N-Acetyl-N-methyl-L-alanine into peptide sequences can alter their pharmacokinetic properties, making them more suitable for therapeutic use. For instance, studies have shown that peptides incorporating this amino acid exhibit improved resistance to enzymatic degradation, prolonging their half-life and enhancing their efficacy.
Recent research has also explored the role of N-Acetyl-N-methyl-L-alanine in drug development, particularly in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various physiological processes, including viral replication and inflammation. Inhibiting these enzymes can be an effective strategy for treating diseases such as HIV/AIDS and cancer. The unique structural features of N-Acetyl-N-methyl-L-alanine make it an attractive candidate for designing potent protease inhibitors. By modifying the side chains and protecting groups, researchers can fine-tune the inhibitory activity against specific proteases, leading to more targeted and effective therapies.
The versatility of N-Acetyl-N-methyl-L-alanine extends beyond peptidomimetics and drug development. It has been utilized in the synthesis of novel biomaterials, including biodegradable polymers and hydrogels. These materials are particularly valuable in biomedical applications, such as tissue engineering and drug delivery systems. The ability to incorporate this modified amino acid into polymer backbones allows for the creation of materials with tailored mechanical properties and biological responses. For example, hydrogels functionalized with N-Acetyl-N-methyl-L-alanine have demonstrated promising results in controlled drug release applications, where they can maintain therapeutic concentrations over extended periods.
The growing interest in N-Acetyl-N-methyl-L-alanine is also driven by its potential applications in synthetic biology. Synthetic biology aims to design and construct new biological parts, devices, and systems or to redesign existing natural biological systems for useful purposes. The incorporation of non-natural amino acids like N-Acetyl-N-methyl-L-alanine into protein sequences can lead to novel functionalities that are not possible with standard amino acids. This approach has been used to create proteins with enhanced stability, altered binding properties, or new catalytic activities. Such innovations have broad implications for biotechnology and pharmaceuticals, paving the way for next-generation biocatalysts and therapeutic agents.
In conclusion, N-Acetyl-N-methyl-L-alanine (CAS No. 33099-03-5) is a versatile compound with significant potential in various fields of chemistry and biology. Its unique structural features make it an invaluable building block for peptidomimetics, drug development, biomaterials, and synthetic biology. As research continues to uncover new applications for this compound, its importance is likely to grow further. The ongoing advancements in synthetic methodologies ensure that access to high-quality N-Acetyl-N-methyl-L-alanine will remain reliable, supporting continued innovation in these areas.
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